molecular formula C8H6BrIN4 B13669193 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole

Cat. No.: B13669193
M. Wt: 364.97 g/mol
InChI Key: VLGDYMICGOHVPF-UHFFFAOYSA-N
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Description

5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the bromo and iodo groups: Halogenation reactions using reagents like bromine and iodine in the presence of catalysts or under specific conditions.

    Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could convert the bromo or iodo groups to hydrogen, altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups, modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of key metabolic pathways, induction of apoptosis, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-chloro-5-iodophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole
  • 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole

Uniqueness

The uniqueness of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H6BrIN4

Molecular Weight

364.97 g/mol

IUPAC Name

5-(2-bromo-5-iodophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrIN4/c9-6-2-1-4(10)3-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

VLGDYMICGOHVPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C2=NC(=NN2)N)Br

Origin of Product

United States

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